molecular formula C4H7ClN2S B14123387 N-methyl-1,3-thiazol-5-amine;hydrochloride

N-methyl-1,3-thiazol-5-amine;hydrochloride

Cat. No.: B14123387
M. Wt: 150.63 g/mol
InChI Key: CYTIQHWDFRYAHI-UHFFFAOYSA-N
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Description

N-methyl-1,3-thiazol-5-amine;hydrochloride is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,3-thiazol-5-amine;hydrochloride typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives. This method involves the reaction of α-haloketones with thioamides under acidic conditions . Another approach includes the reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . Microwave-assisted synthesis has also been employed to enhance the reaction efficiency and yield .

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,3-thiazol-5-amine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

N-methyl-1,3-thiazol-5-amine;hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-1,3-thiazol-5-amine;hydrochloride include:

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C4H7ClN2S

Molecular Weight

150.63 g/mol

IUPAC Name

N-methyl-1,3-thiazol-5-amine;hydrochloride

InChI

InChI=1S/C4H6N2S.ClH/c1-5-4-2-6-3-7-4;/h2-3,5H,1H3;1H

InChI Key

CYTIQHWDFRYAHI-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=CS1.Cl

Origin of Product

United States

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